molecular formula C8H9N3O B13156000 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile

2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile

Cat. No.: B13156000
M. Wt: 163.18 g/mol
InChI Key: OXVCRKDMHKEUBQ-UHFFFAOYSA-N
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Description

2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is an organic compound with the molecular formula C8H9N3O This compound is part of the pyridine family, characterized by a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-3-cyanopyridine with acetone under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or alkylating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
  • 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propionitrile
  • 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butyronitrile

Uniqueness

2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-(3-amino-2-methyl-6-oxopyridin-1-yl)acetonitrile

InChI

InChI=1S/C8H9N3O/c1-6-7(10)2-3-8(12)11(6)5-4-9/h2-3H,5,10H2,1H3

InChI Key

OXVCRKDMHKEUBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CC#N)N

Origin of Product

United States

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